molecular formula C10H11NO2 B1294722 5-Nitro-1,2,3,4-tetrahydronaphthalene CAS No. 29809-14-1

5-Nitro-1,2,3,4-tetrahydronaphthalene

Cat. No. B1294722
CAS RN: 29809-14-1
M. Wt: 177.2 g/mol
InChI Key: VXZHOWCMXKLZNY-UHFFFAOYSA-N
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Description

5-Nitro-1,2,3,4-tetrahydronaphthalene is a chemical compound that is part of the tetrahydronaphthalene family, characterized by a naphthalene core structure with four added hydrogen atoms, resulting in a partially saturated ring system. The presence of a nitro group at the 5-position indicates that it is a nitro derivative of tetrahydronaphthalene.

Synthesis Analysis

The synthesis of nitro-substituted tetrahydronaphthalenes can be achieved through various methods. One approach involves the photochemical reaction of naphthalene with tetranitromethane, which predominantly yields nitro/trinitromethyl addition products, such as cis- and trans-1-nitro-4-trinitromethyl-1,4-dihydronaphthalene and trans-2-nitro-1-trinitromethyl-1,2-dihydronaphthalene . Another method for synthesizing amino-substituted tetrahydronaphthalenes, which could potentially be modified to introduce a nitro group, is described using an alternate synthesis route from a naphthalenone precursor . Additionally, an organocatalytic domino nitroalkane-Michael addition/aldol condensation reaction has been developed to efficiently synthesize trisubstituted 3,4-dihydronaphthalenes with high stereoselectivity . The oxidation of carboxylic acids with lead tetra-acetate has also been used to convert various 5-arylvaleric acids into 1,2,3,4-tetrahydronaphthalenes .

Molecular Structure Analysis

The molecular structure of 5-Nitro-1,2,3,4-tetrahydronaphthalene would consist of a tetrahydronaphthalene core with a nitro group attached to the fifth carbon of the structure. The papers provided do not directly discuss the molecular structure of this specific compound, but the related structures mentioned in the synthesis methods suggest that the compound would have a partially saturated bicyclic structure with a nitro functional group providing electrophilic properties .

Chemical Reactions Analysis

The nitro group in nitro-substituted tetrahydronaphthalenes can undergo various chemical reactions. For instance, the cis-1-Nitro-4-trinitromethyl-1,4-dihydronaphthalene undergoes base-catalyzed elimination of nitroform to yield 1-nitronaphthalene and shows stability under acidic conditions . The reactivity of the nitro group allows for further chemical transformations, which could be applied to synthesize other derivatives or to study reaction mechanisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Nitro-1,2,3,4-tetrahydronaphthalene are not directly reported in the provided papers. However, the presence of the nitro group is known to influence the chemical behavior of such compounds. For example, novel tetrahydronaphthalene derivatives have been synthesized and tested for their effects on proliferation and nitric oxide production in macrophage cells, indicating that the structural modifications on the tetrahydronaphthalene scaffold can significantly impact biological activity . The nitro group is likely to contribute to the electron-withdrawing effects and could affect the compound's solubility, stability, and reactivity.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Macrophage Activation : A study synthesized novel derivatives of tetrahydronaphthalene and examined their effects on macrophage cells. Compounds based on tetrahydronaphthalene structure, including derivatives similar to 5-Nitro-1,2,3,4-tetrahydronaphthalene, were found to decrease nitrite levels in lipopolysaccharide-activated cells, indicating potential immunomodulatory effects (Gurkan et al., 2011).

  • Organocatalytic Synthesis : Another research focused on the asymmetric synthesis of functionalized tetrahydronaphthalenes, which could include 5-Nitro-1,2,3,4-tetrahydronaphthalene, demonstrating their potential in creating diverse organic molecules with applications in medicinal chemistry (Enders et al., 2013).

  • Retinoid X Receptor-selective Retinoids : Synthesis of novel retinoids using a tetrahydronaphthalene core, such as 5-Nitro-1,2,3,4-tetrahydronaphthalene, was conducted for potential treatments of type II diabetes. The study highlights the role of tetrahydronaphthalene derivatives in developing therapeutic agents (Faul et al., 2001).

Chemical Properties and Applications

  • Energetic Compound Synthesis : Research on 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole, a compound synthesized through nitration of a tetrahydronaphthalene derivative, showed its potential as a high-energy material with good oxygen balance, indicating the utility of tetrahydronaphthalene derivatives in energetic material synthesis (Li et al., 2012).

  • Liquid Crystal Materials for Displays : A study on liquid crystal materials involving fluoro-substituted tetrahydronaphthalene structures, which could potentially include 5-Nitro-1,2,3,4-tetrahydronaphthalene, highlighted their application in active matrix LCDs. These materials exhibited wide nematic temperature ranges and significant dielectric anisotropy, useful for TFT-display design (Kusumoto et al., 2004).

Safety And Hazards

While specific safety and hazard information for 5-Nitro-1,2,3,4-tetrahydronaphthalene is not available, general precautions for handling nitro compounds include avoiding exposure, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

5-nitro-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZHOWCMXKLZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183947
Record name 1,2,3,4-Tetrahydro-5-nitronaphthalene
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Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-1,2,3,4-tetrahydronaphthalene

CAS RN

29809-14-1
Record name 5-Nitrotetralin
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Record name 1,2,3,4-Tetrahydro-5-nitronaphthalene
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Record name Praseodymium phosphate
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Record name 1,2,3,4-Tetrahydro-5-nitronaphthalene
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Record name 1,2,3,4-tetrahydro-5-nitronaphthalene
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Record name 1,2,3,4-TETRAHYDRO-5-NITRONAPHTHALENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W Davis, JL Everett, WCJ Ross - Journal of the Chemical Society …, 1950 - pubs.rsc.org
THE preparation of a number of aryldi-2-halogenoalkylamines has already been described (Parts I and 11, J., 1949, 183, 1972). Many of these compounds have the property of …
Number of citations: 8 pubs.rsc.org
M Sugimori, A Ejima, S Ohsuki, K Uoto… - Journal of medicinal …, 1998 - ACS Publications
Nineteen ring A- and F-modified hexacyclic analogues of camptothecin were synthesized by Friedländer condensation of appropriately substituted bicyclic amino ketones with tricyclic …
Number of citations: 54 pubs.acs.org
LC Bosch, TL Chan, WP Duncan, TL Gibson… - researchgate.net
A variety of mass spectrometric techniques for the analysis of nitro-PAH are described, including gas chromatography/mass spectrometry (GC/MS), direct probe mass spectrometry, high …
Number of citations: 0 www.researchgate.net
A Courtin - Helvetica Chimica Acta, 1981 - Wiley Online Library
Notes on the Synthesis of Sulfonated Derivatives of 5,6,7,8‐Tetrahydro‐1‐naphthylamine and 5,6,7,8‐Tetrahydro‐2‐naphthylamine Sulfonation of 5,6,7,8‐tetrahydro‐1‐naphthylamine (…
Number of citations: 2 onlinelibrary.wiley.com

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